5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine compounds involves regioselective displacement reactions and interactions with secondary amines. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar conditions could be used to synthesize 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography analysis has been used to study the molecular structure of related compounds. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is stabilized by intramolecular hydrogen bonds, which could imply that 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine might also exhibit similar intramolecular interactions .
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted pyrimidines in aminolysis reactions has been reported, with bromopyrimidines generally being more reactive . This information can be extrapolated to predict the reactivity of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine in similar aminolysis reactions. Additionally, the formation of various by-products in reactions involving bromomethyl and secondary amines has been studied, which could be relevant when considering the chemical reactions of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine are not directly reported in the provided papers, the properties of similar compounds can provide some insights. For example, ionization constants and UV spectra for solutions of related pyrimidines in cyclohexane have been tabulated , which could help infer the behavior of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine in solution.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 4,5'-bipyrimidines, which are significant in enhancing the activity of certain compounds like phleomycin (Kowalewski et al., 1981). Additionally, it is involved in the amination of alkyl substituted halogenopyridines, indicating its role in forming derivatives of 3,4-didehydropyridine, a crucial intermediate in many chemical reactions (L. V. D. Does & H. J. Hertog, 2010).
X-Ray Crystallography and Compound Analysis
In a study involving the displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine demonstrated its importance in X-ray crystallography analysis. This approach elucidated the structure of synthesized aminopyrimidines, highlighting the compound's utility in detailed molecular analysis (A. Doulah et al., 2014).
Catalysis and Selective Amination
This compound also finds application in catalysis, specifically in selective amination processes. For example, its catalyzed amination by a palladium-Xantphos complex leads to the efficient production of 5-amino-2-chloropyridine, demonstrating high yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Novel Heterocyclic Compound Synthesis
Additionally, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is pivotal in the synthesis of novel heterocyclic compounds. For example, it's used in the production of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which are significant in various chemical and pharmaceutical applications (M. Rahimizadeh et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-chloro-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-3-6(9)5(8)4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHIJXJMPHYONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.